2-Phenoxybutanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

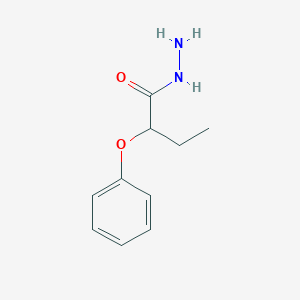

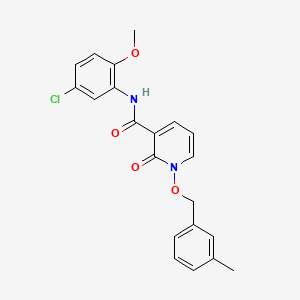

2-Phenoxybutanohydrazide is a specialty product used in proteomics research . It has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It has a complexity of 179, a rotatable bond count of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

A study by El-Tabl et al. (2015) focused on the synthesis of novel metal(II) complexes derived from 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide ligand. These complexes were characterized using various analytical techniques and demonstrated potent cytotoxic effects against human liver cancer HepG2 cell lines, suggesting potential therapeutic applications in cancer treatment (El-Tabl, Abd El-Waheed, Wahba, & Abou El-Fadl, 2015).

Antioxidant and Antibacterial Activities

Research on the antioxidant and antibacterial properties of various plant extracts has revealed the presence of compounds similar to 2-Phenoxybutanohydrazide. These studies indicate the potential use of these compounds in developing treatments for oxidative stress-related diseases and bacterial infections (Thitilertdecha, Teerawutgulrag, & Rakariyatham, 2008).

Enzyme Inhibition for Biocatalysis

Luić et al. (2001) examined the interaction of Burkholderia cepacia lipase with a transition state analogue of 1-phenoxy-2-acetoxybutane, closely related to this compound. This study highlights the compound's role in understanding enzyme specificity and catalysis, providing insights into the development of enzymatic processes for synthetic applications (Luić, Tomić, Leščić, et al., 2001).

Anti-inflammatory and Phytochemical Properties

Investigations into the anti-inflammatory and anticholinesterase activities of medicinal plants have shown the importance of compounds structurally related to this compound. These compounds contribute to the medicinal plants' therapeutic effects, particularly in treating pain-related ailments, demonstrating the relevance of this compound derivatives in developing new pain management strategies (Fawole, Amoo, Ndhlala, et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenoxybutanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-9(10(13)12-11)14-8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENRMFJZHMCGCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)OC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2654614.png)

![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)

![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)

![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)

![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)